molecular formula C13H17NO2 B11035321 (2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone

(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B11035321
M. Wt: 219.28 g/mol
InChI Key: BFTNVMYODJKDCG-UHFFFAOYSA-N
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Description

“(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives It features a pyrrolidine ring and an ethoxyphenyl group

Preparation Methods

Synthetic Routes:: The synthesis of “(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” involves the condensation of appropriate starting materials. Here are some synthetic routes:

    Condensation Reaction:

Industrial Production:: The industrial-scale production of this compound may involve modifications to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Reactivity:: “(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” can undergo various reactions:

    Oxidation: Oxidation of the phenyl ring or the pyrrolidine moiety.

    Reduction: Reduction of the carbonyl group.

    Substitution: Substitution reactions at the phenyl or pyrrolidine positions.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: React with appropriate nucleophiles (e.g., amines, halides) under suitable conditions.

Scientific Research Applications

“(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” finds applications in:

    Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

    Biological Studies: Explore its interactions with biological targets.

    Materials Science: Utilize its properties for designing functional materials.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Comparing “(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” with other similar compounds will reveal its distinct features and potential advantages.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2-ethoxyphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H17NO2/c1-2-16-12-8-4-3-7-11(12)13(15)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

BFTNVMYODJKDCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCC2

Origin of Product

United States

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